molecular formula C22H23N3O4S2 B2903480 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone CAS No. 1021132-95-5

1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone

Cat. No. B2903480
CAS RN: 1021132-95-5
M. Wt: 457.56
InChI Key: MVXVTROJZFDPNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone, also known as PIM447, is a small molecule inhibitor that targets the PIM kinase family. PIM kinases are serine/threonine kinases that are involved in the regulation of cell survival, proliferation, and differentiation. PIM447 has been shown to have potential as a therapeutic agent for the treatment of various types of cancer.

Mechanism of Action

1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone inhibits the activity of PIM kinases by binding to their ATP-binding site. PIM kinases are overexpressed in many types of cancer, and their inhibition leads to the downregulation of various oncogenic signaling pathways, such as JAK/STAT, NF-κB, and MYC.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet activation and aggregation, which may have implications for its use in cardiovascular diseases. This compound has also been shown to have immunomodulatory effects, such as the inhibition of T cell proliferation and cytokine production.

Advantages and Limitations for Lab Experiments

1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models of cancer and has shown promising results. However, there are also limitations to its use. PIM kinases are involved in various biological processes, and their inhibition may lead to off-target effects. This compound may also have limited efficacy in certain types of cancer, and its use may be limited by drug resistance.

Future Directions

There are several future directions for the research and development of 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer. This compound may also have potential as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Further studies are needed to elucidate the precise mechanisms of action of this compound and to identify biomarkers that can predict its efficacy and toxicity.

Synthesis Methods

The synthesis of 1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone involves several steps, starting with the reaction of 1-(morpholin-4-yl)ethanone with 2-bromo-4-(phenylsulfonyl)imidazole. This is followed by the reaction of the resulting intermediate with p-tolylmagnesium bromide and then with thioacetic acid to yield the final product.

Scientific Research Applications

1-morpholino-2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)ethanone has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and sensitize them to chemotherapy and radiation therapy. This compound has also been shown to have synergistic effects with other targeted therapies, such as PI3K/Akt/mTOR inhibitors.

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-16-7-9-17(10-8-16)20-23-21(30-15-19(26)25-11-13-29-14-12-25)22(24-20)31(27,28)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVTROJZFDPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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